molecular formula C13H16F2N2O2 B7041425 N-(3,3-difluorocyclobutyl)-6-propan-2-yloxypyridine-3-carboxamide

N-(3,3-difluorocyclobutyl)-6-propan-2-yloxypyridine-3-carboxamide

Cat. No.: B7041425
M. Wt: 270.27 g/mol
InChI Key: KYWRJXKIEAQWQH-UHFFFAOYSA-N
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Description

N-(3,3-difluorocyclobutyl)-6-propan-2-yloxypyridine-3-carboxamide is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group attached to a pyridine ring

Properties

IUPAC Name

N-(3,3-difluorocyclobutyl)-6-propan-2-yloxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c1-8(2)19-11-4-3-9(7-16-11)12(18)17-10-5-13(14,15)6-10/h3-4,7-8,10H,5-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWRJXKIEAQWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)NC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclobutyl)-6-propan-2-yloxypyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclobutyl)-6-propan-2-yloxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-difluorocyclobutyl)-6-propan-2-yloxypyridine-3-carboxamide is unique due to the combination of the difluorocyclobutyl group and the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

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